

# Basic science of ACC inhibition in metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Firsocostat |           |
| Cat. No.:            | B609510     | Get Quote |

An In-depth Technical Guide to the Basic Science of Acetyl-CoA Carboxylase (ACC) Inhibition in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the metabolism of fatty acids, representing a pivotal control point for both de novo lipogenesis (DNL) and fatty acid oxidation (FAO). Its dual function makes it a highly attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity. Pharmacological inhibition of ACC aims to simultaneously decrease the synthesis of new fatty acids and promote the burning of existing ones. This guide provides a detailed overview of the core science underpinning ACC inhibition, including the roles of its isoforms, its complex regulatory mechanisms, quantitative data from key preclinical and clinical studies, and detailed experimental protocols for assessing inhibitor efficacy.

# The Central Role of ACC in Fatty Acid Metabolism

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the biosynthesis of fatty acids.[2] The product, malonyl-CoA, serves two primary functions:



- A Substrate for Fatty Acid Synthesis: In lipogenic tissues, malonyl-CoA is the essential building block used by fatty acid synthase (FASN) to create long-chain fatty acids.[3]
- A Regulator of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[4]
   [5] CPT1 is the gatekeeper for fatty acid entry into the mitochondria, where β-oxidation occurs.[6] By inhibiting CPT1, malonyl-CoA effectively blocks fatty acid oxidation.

This dual role places ACC at the heart of cellular energy balance, dictating whether fatty acids are synthesized and stored or oxidized for energy.

### The Isoforms: ACC1 and ACC2

In mammals, two main isoforms of ACC, encoded by different genes, perform distinct but related functions based on their subcellular localization and tissue distribution.[7]

- ACC1: This isoform is found in the cytoplasm and is highly expressed in lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[1][6] Its primary role is to generate the malonyl-CoA pool destined for de novo lipogenesis.[3][4]
- ACC2: This isoform possesses a unique N-terminal extension that anchors it to the outer mitochondrial membrane.[3][5] It is predominantly expressed in oxidative tissues like the skeletal muscle and heart, and is also present in the liver.[1][6] The malonyl-CoA produced by ACC2 is thought to primarily function in the localized regulation of CPT1, thereby controlling the rate of fatty acid oxidation.[2][4]

This division of labor suggests that inhibiting ACC1 would primarily impact fatty acid synthesis, while inhibiting ACC2 would primarily enhance fatty acid oxidation. Consequently, dual inhibition of both isoforms is a common strategy for treating metabolic diseases.[8]

# **Regulation of ACC Activity**

The activity of ACC is tightly controlled through multiple mechanisms to respond to the cell's energy status and hormonal signals.

# **Allosteric Regulation**



- Citrate (Activator): High levels of citrate, which indicate an abundance of acetyl-CoA and ATP
  (a state of energy surplus), allosterically activate ACC. Citrate promotes the polymerization
  of ACC dimers into active filaments.[9]
- Long-Chain Fatty Acyl-CoAs (Inhibitors): An accumulation of long-chain fatty acyl-CoAs, signaling an excess of fatty acids, provides feedback inhibition by causing the depolymerization of ACC into inactive dimers.[9][10]

### **Hormonal and Covalent Modification**

ACC activity is rapidly modulated by phosphorylation in response to hormonal signals.

- Insulin (Activation): In the fed state, insulin signaling leads to the dephosphorylation and activation of ACC, promoting the conversion of excess carbohydrates into fatty acids for storage.[11][12]
- Glucagon and Epinephrine (Inhibition): In the fasting state or during stress, glucagon and epinephrine increase intracellular cyclic AMP (cAMP) levels.[13] This activates AMP-activated protein kinase (AMPK), which phosphorylates ACC at multiple sites, leading to its inactivation.[14] This phosphorylation event is crucial for switching off fatty acid synthesis and turning on fatty acid oxidation to generate energy.





Click to download full resolution via product page

Caption: ACC Signaling and Regulation Pathway.

# **Therapeutic Rationale and Pharmacological Effects**

The inhibition of ACC is a promising strategy for metabolic diseases because it simultaneously blocks fatty acid production and promotes fatty acid breakdown.[4][15] This dual action is





expected to reduce the accumulation of fat in tissues like the liver (hepatic steatosis) and improve overall energy metabolism.

Pharmacological inhibition of ACC has demonstrated several key effects in preclinical and clinical studies:

- Reduced De Novo Lipogenesis (DNL): ACC inhibitors potently suppress the synthesis of new fatty acids in the liver.[8][16]
- Increased Fatty Acid Oxidation (FAO): By lowering malonyl-CoA levels, ACC inhibitors relieve the inhibition of CPT1, leading to increased transport of fatty acids into mitochondria and a higher rate of oxidation.[8][16]
- Reduction in Hepatic Steatosis: The combined effect of reduced DNL and increased FAO leads to a significant decrease in liver fat content.[17][18]
- Improved Insulin Sensitivity: Reducing lipid accumulation in the liver and muscle can alleviate lipotoxicity-induced insulin resistance.[16]

A notable and consistent finding with ACC inhibitor treatment is an increase in plasma triglycerides (hypertriglyceridemia).[17][18] This is thought to be a consequence of complex downstream effects, including an increase in hepatic VLDL (very low-density lipoprotein) production.[19][20]





Click to download full resolution via product page

Caption: Mechanism of Pharmacological ACC Inhibition.



# **Quantitative Data on ACC Inhibitor Efficacy**

The following tables summarize quantitative data from various studies on ACC inhibitors, providing a comparative look at their effects on key metabolic endpoints.

Table 1: Effects of ACC Inhibitors on Malonyl-CoA and De Novo Lipogenesis (DNL)

| Compound                 | Model<br>System              | Dose/Conce<br>ntration         | Effect on<br>Malonyl-<br>CoA  | Effect on<br>DNL                               | Citation(s) |
|--------------------------|------------------------------|--------------------------------|-------------------------------|------------------------------------------------|-------------|
| CP-640186                | Rat (in vivo)                | ED <sub>50</sub> = 55<br>mg/kg | Lowered in liver              | ED <sub>50</sub> = 13<br>mg/kg<br>(inhibition) |             |
| ACC dLKO                 | Mouse (liver knockout)       | N/A                            | ~80%<br>reduction in<br>liver | ~80%<br>reduction in<br>liver                  | [19]        |
| Compound 1               | Rat (high-<br>fructose diet) | 10 mg/kg/day<br>for 6 days     | Reduced in liver              | 20-36%<br>reduction                            | [4][17][18] |
| Firsocostat<br>(GS-0976) | Humans with NASH             | 20 mg/day for<br>12 weeks      | Not reported                  | 29% relative<br>reduction in<br>liver fat      | [2][6][17]  |

| PF-05221304 | Rats (in vivo) | Not specified | Not reported | 82% max reduction in liver | |

Table 2: Effects of ACC Inhibitors on Fatty Acid Oxidation (FAO) and Related Parameters



| Compound   | Model System          | Dose/Concentr<br>ation           | Effect on FAO /<br>Ketogenesis         | Citation(s) |
|------------|-----------------------|----------------------------------|----------------------------------------|-------------|
| ND-630     | Preclinical<br>models | 3 mg/kg (min.<br>effective dose) | Stimulated<br>whole-body<br>FAO        |             |
| CP-640186  | Rat (in vivo)         | ED <sub>50</sub> ≈ 30 mg/kg      | Stimulated<br>whole-body FAO           |             |
| Compound 1 | Rat (in vivo)         | 10 mg/kg (oral<br>bolus)         | 50% enhancement of hepatic ketogenesis | [17][18]    |

ACC2 KO | Mouse (knockout) | N/A | Significantly increased fat oxidation [6] |

Table 3: Effects of ACC Inhibitors on Systemic Metabolic Parameters in Disease Models | Compound | Model System | Dose/Concentration | Effect on Hepatic Steatosis | Effect on Plasma Triglycerides | Effect on Insulin Sensitivity | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | ND-630 | Zucker diabetic fatty rats | Chronic admin. | Reduced | Modulated Dyslipidemia | Improved glucose-stimulated insulin secretion; 0.9% HbA1c reduction |[8][15][16] | | Compound 1 | Rat (high-fat/sucrose diet) | 10 mg/kg/day for 21 days | Significantly reduced | 30% to 130% increase | Reversed hepatic insulin resistance |[17][18] | | Firsocostat (GS-0976) | Humans with NASH | 20 mg/day for 12 weeks | Reduced (48% of patients had ≥30% relative decrease) | 11-13% median increase | Not significant |[17][19] | | PP-7a | Mouse (high-fat diet) | 15-75 mg/kg for 4 weeks | Suppressed hepatic lipid accumulation | Reduced TG levels | Improved glucose intolerance |

# **Key Experimental Protocols**

Assessing the efficacy of ACC inhibitors requires a suite of specialized biochemical and cellular assays. Below are detailed methodologies for three fundamental experiments.

# Protocol: In Vitro ACC Enzyme Activity Assay (Radiometric)



This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

#### Methodology:

- Enzyme Source: Purified recombinant human ACC1 or ACC2, or lysate from cells/tissues overexpressing the enzyme.
- Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5),
   10 mM MgCl<sub>2</sub>, 5 mM Sodium Citrate, 2 mM DTT, and 0.75 mg/mL fatty-acid-free BSA.
- Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the test inhibitor (dissolved in DMSO, final concentration ≤1%) or vehicle control. Pre-incubate for 15 minutes at 37°C.
- Initiation of Reaction: Start the reaction by adding a substrate mixture containing ATP (final conc. 2 mM), Acetyl-CoA (final conc. 0.2 mM), and <sup>14</sup>C-labeled sodium bicarbonate (NaH<sup>14</sup>CO<sub>3</sub>, final specific activity ~5 μCi/μmol).
- Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.
- Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 N HCl). This acidifies the sample, and the unreacted H<sup>14</sup>CO<sub>3</sub><sup>-</sup> is converted to <sup>14</sup>CO<sub>2</sub> gas.
- Evaporation: Dry the samples completely in a fume hood or speed vacuum to remove all volatile <sup>14</sup>CO<sub>2</sub>. The radioactivity incorporated into the acid-stable malonyl-CoA product will remain.
- Quantification: Re-dissolve the dried pellet in water or buffer. Add a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis: Calculate the percent inhibition by comparing the CPM in inhibitor-treated samples to the vehicle control.

# Protocol: Cellular De Novo Lipogenesis (DNL) Assay





This assay measures the rate of new fatty acid synthesis in cultured cells (e.g., HepG2 hepatocytes) by monitoring the incorporation of a radiolabeled precursor, such as [14C]-acetate.

#### Methodology:

- Cell Culture: Plate cells (e.g., HepG2) in 12-well or 24-well plates and grow to ~80-90% confluency. To maximize DNL, cells are often cultured in a high-glucose medium and may be serum-starved overnight then stimulated with insulin (100 nM).
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of the ACC inhibitor or vehicle control for 1-4 hours in a serum-free, low-glucose medium.
- Radiolabeling: Add the radiolabeled precursor, [1-14C]-acetate (e.g., final concentration 0.5 μCi/mL), to each well and incubate for 2-4 hours at 37°C.
- Cell Lysis and Lipid Extraction:
  - Wash the cells twice with ice-cold PBS to remove excess radiolabel.
  - Lyse the cells and scrape them into a solvent mixture of chloroform:methanol (2:1 v/v) to extract total lipids (Folch method).
- Phase Separation: Add water to the solvent mixture to induce phase separation. The lower organic phase contains the lipids, while the upper aqueous phase contains the water-soluble metabolites.
- Lipid Isolation: Carefully collect the lower organic phase containing the radiolabeled lipids and transfer it to a new tube.
- Evaporation and Quantification: Evaporate the solvent under a stream of nitrogen. Redissolve the lipid residue in a small amount of chloroform or a scintillation cocktail.
- Scintillation Counting: Measure the incorporated radioactivity (CPM) using a liquid scintillation counter.
- Normalization: Normalize the CPM values to the total protein content of a parallel well (measured by BCA or Bradford assay) to account for differences in cell number. Calculate



the percent inhibition relative to the vehicle control.

# Protocol: Measurement of Fatty Acid Oxidation (FAO) Rate

This assay quantifies the rate at which cells oxidize a radiolabeled fatty acid substrate, typically [14C]-palmitate, to 14CO<sub>2</sub> (complete oxidation) and acid-soluble metabolites (ASMs, incomplete oxidation).[1]

#### Methodology:

- Substrate Preparation: Prepare a solution of [1-14C]-palmitate complexed to fatty-acid-free BSA. This is critical for solubilizing the fatty acid and ensuring its uptake by cells.
- Cell Culture: Plate cells in a 24-well plate. Allow them to adhere and grow. On the day of the assay, wash the cells and replace the growth medium with an assay medium (e.g., DMEM with 0.3% BSA, 100 μM cold palmitate, and 1 mM L-carnitine).
- Inhibitor Treatment: Pre-incubate the cells with the ACC inhibitor or vehicle control for 1-2 hours.
- Initiation of FAO: Add the [1-14C]-palmitate-BSA complex (e.g., final activity 0.4 μCi/mL) to each well.
- CO<sub>2</sub> Trapping: Seal the plate with a specialized sealing mat that has a reservoir over each
  well. Inject a CO<sub>2</sub>-trapping agent (e.g., NaOH or a filter paper disc soaked in NaOH) into the
  reservoir.[1]
- Incubation: Incubate the plate at 37°C for 3-6 hours. As cells completely oxidize the [¹⁴C]-palmitate, the labeled carbon at the C1 position is released as ¹⁴CO₂, which is then trapped by the NaOH.
- Termination and Measurement:
  - CO<sub>2</sub> Measurement: Carefully remove the trapping agent from the reservoir and place it in a scintillation vial. Add scintillation fluid and count the CPM to quantify complete FAO.





- ASM Measurement: To measure both complete and incomplete oxidation, stop the
  reaction by adding perchloric acid to the cell medium. This lyses the cells and precipitates
  macromolecules. Centrifuge the plate, and collect the supernatant which contains the
  acid-soluble metabolites (ASMs) like <sup>14</sup>C-acetyl-CoA. Measure the radioactivity in an
  aliquot of the supernatant via scintillation counting.[1]
- Data Analysis: Normalize CPM to protein content and time. An increase in <sup>14</sup>CO<sub>2</sub> and/or ASM production in inhibitor-treated cells compared to controls indicates a stimulation of FAO.





Click to download full resolution via product page

**Caption:** Experimental Workflow for Fatty Acid Oxidation (FAO) Assay.



## **Conclusion and Future Directions**

The basic science of ACC provides a compelling rationale for its inhibition as a therapeutic strategy for metabolic diseases. By targeting the critical node that balances fat storage and fat utilization, ACC inhibitors have the potential to correct the fundamental metabolic dysregulation that characterizes conditions like NASH and T2D. Preclinical and early-phase clinical data have validated the mechanism, showing clear reductions in DNL and hepatic steatosis. However, the off-target effect of hypertriglyceridemia remains a challenge that requires further investigation and potential combination therapies to mitigate. Future research will focus on optimizing the therapeutic window, exploring isoform-selective inhibitors, and understanding the long-term systemic effects of chronically altering this central metabolic pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. prosciento.com [prosciento.com]





- 9. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 14. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Basic science to clinical trials in non-alcoholic fatty liver disease and alcohol-related liver disease: collaboration with industry PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tno-pharma.com [tno-pharma.com]
- To cite this document: BenchChem. [Basic science of ACC inhibition in metabolic diseases].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609510#basic-science-of-acc-inhibition-in-metabolic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com